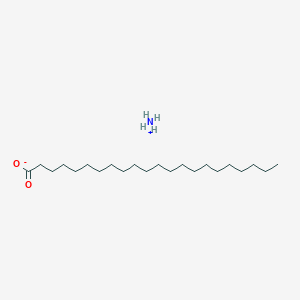

Ammonium docosanoate

Description

Ammonium docosanoate, the ammonium salt of docosanoic acid (behenic acid, C22:0), is a saturated fatty acid derivative with the chemical formula C₂₂H₄₃COO⁻NH₄⁺. It is primarily utilized in biochemical research to study fatty acid metabolism, particularly peroxisomal β-oxidation pathways . Its long hydrocarbon chain (22 carbons) makes it a substrate for peroxisomal enzymes, which partially oxidize very-long-chain fatty acids (VLCFAs) into shorter fragments like acetyl-CoA. This property has been critical in elucidating the contribution of peroxisomes to lipid metabolism in organs such as the heart and liver .

Propriétés

Numéro CAS |

14548-84-6 |

|---|---|

Formule moléculaire |

C22H47NO2 |

Poids moléculaire |

357.6 g/mol |

Nom IUPAC |

azanium;docosanoate |

InChI |

InChI=1S/C22H44O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2-21H2,1H3,(H,23,24);1H3 |

Clé InChI |

VCGNYVLXYFKXCS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[NH4+] |

SMILES canonique |

CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[NH4+] |

Autres numéros CAS |

14548-84-6 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Ammonium docosanoate belongs to a class of ammonium salts of long-chain fatty acids. Key analogues include:

Ammonium Stearate (C18:0)

- Formula : C₁₈H₃₅COO⁻NH₄⁺

- Key Differences: Shorter chain length (C18 vs. C22) reduces its reliance on peroxisomal oxidation; mitochondrial β-oxidation dominates. Higher solubility in polar solvents compared to C22 derivatives due to reduced hydrophobic interactions. Applications: Widely used in industrial surfactants and cosmetics, unlike this compound, which is niche to metabolic studies .

Methyl Docosanoate

- Formula : C₂₂H₄₃COOCH₃

- Key Differences :

Docosanoic Acid (Free Acid Form)

- Formula : C₂₂H₄₃COOH

- Key Differences :

- The free acid requires solubilization agents (e.g., albumin) for experimental use, whereas the ammonium salt form improves aqueous dispersion .

- Direct comparisons in rat heart perfusion studies showed that the ammonium salt facilitated more efficient tracking of acetyl-CoA labeling from peroxisomal oxidation .

Metabolic Pathway Comparisons

Peroxisomal vs. Mitochondrial Oxidation

- This compound: In rat heart studies, perfusion with 0.1 mM [¹³C₄]docosanoate resulted in 43% M2 enrichment in malonyl-CoA, indicating peroxisomal β-oxidation contributes significantly to acetyl-CoA pools. In contrast, mitochondrial citrate showed only 4% M2 enrichment, highlighting compartment-specific metabolism . Chain length (C22) necessitates peroxisomal processing, as mitochondria cannot fully oxidize VLCFAs .

- Octanoate (C8:0): Shorter chains are predominantly oxidized in mitochondria. Labeling studies with [¹³C]octanoate showed rapid incorporation into citrate, with minimal peroxisomal involvement .

Physicochemical Properties

| Property | This compound | Ammonium Stearate | Methyl Docosanoate |

|---|---|---|---|

| Molecular Weight | 373.6 g/mol | 341.5 g/mol | 354.6 g/mol |

| Solubility | Water-soluble | Water-soluble | Lipophilic |

| Melting Point | ~100–120°C | ~75–85°C | ~50–60°C |

| Key Applications | Metabolic studies | Surfactants | Chromatography standards, entomology |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.